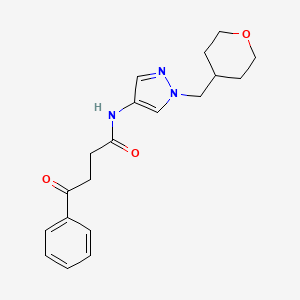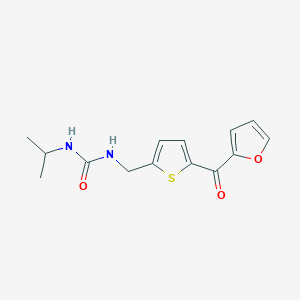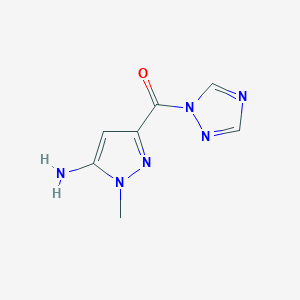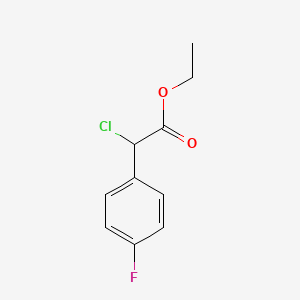![molecular formula C16H16N2O5 B2489452 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea CAS No. 1418113-54-8](/img/structure/B2489452.png)
3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5210^{2,6}]decan-1-yl]methyl}-1-phenylurea" is a synthetic compound with a complex structure featuring multiple functional groups, including urea and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea" typically involves multistep processes starting from readily available precursors. Common synthetic routes include:
Step 1: : Formation of the tricyclic core via [insert specific reactions and conditions here, e.g., Diels-Alder reaction or specific cyclization methods].
Step 2: : Introduction of the dioxo groups through [specific oxidative conditions or reagents, e.g., oxidation with potassium permanganate].
Step 3: : Coupling the tricyclic core with phenylurea through [coupling reagents, e.g., carbodiimide chemistry] to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve:
Bulk synthesis: : Utilizing large-scale reactors and automated processes to maintain consistency and yield.
Purification: : Employing chromatography and crystallization techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation to form various intermediates and by-products, often requiring catalysts and specific oxidizing agents.
Reduction: : Reduction reactions can modify its functional groups, typically using reducing agents like lithium aluminum hydride.
Substitution: : The phenylurea group is prone to nucleophilic substitutions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions involving strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: : Formation of specific oxidized derivatives.
Reduction: : Reduced forms with modified functional groups.
Substitution: : Substituted urea derivatives with varied substituents.
Applications De Recherche Scientifique
This compound is widely studied for its applications across multiple fields:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.
Biology: : Investigated for its potential biological activities, including enzyme inhibition.
Medicine: : Explored for possible pharmaceutical applications, including therapeutic agents.
Industry: : Utilized in the manufacture of specific materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves:
Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulating biochemical pathways, leading to changes in cellular processes or metabolic functions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, "3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-phenylurea" stands out due to:
Unique Structure: : The specific arrangement of its tricyclic core and functional groups.
Distinct Reactivity: : Its ability to undergo unique chemical transformations.
Specialized Applications: : Its diverse use in scientific research and industry.
List of Similar Compounds
**3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-cyclohexylurea
**3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-1-butylurea
These similar compounds share structural motifs but differ in the nature of their substituents, influencing their chemical behavior and applications.
Propriétés
IUPAC Name |
1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFKDZWBQYWUSG-OVZMXSCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2([C@@H]3[C@H]([C@H]1O2)C(=O)OC3=O)CNC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2489371.png)



![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)
![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-chlorophenyl)-7-(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2489389.png)


